molecular formula C21H28N2O3 B1209506 Cyclizine lactate CAS No. 5897-19-8

Cyclizine lactate

カタログ番号: B1209506
CAS番号: 5897-19-8
分子量: 356.5 g/mol
InChIキー: JOROEVAWQLGPFQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

シクリジン乳酸塩は、いくつかの方法で合成することができます。 一般的な合成経路の1つは、ジフェニルメチルピペラジンのエシュバイラー・クラークメチル化によるものです 別の方法は、ベンジドリルブロミドと1-メチルピペラジンをアセトニトリル中で反応させて、薬物の臭化水素酸塩を形成することです 。 工業生産方法は、通常、これらの合成経路を制御された条件下で行い、高純度と収率を確保します。

化学反応の分析

シクリジン乳酸塩は、次のようなさまざまな化学反応を起こします。

    酸化: シクリジン乳酸塩は特定の条件下で酸化され、さまざまな酸化生成物を生成します。

    還元: 還元反応により、シクリジン乳酸塩は還元型に変換されます。

    置換: シクリジン乳酸塩を含む置換反応は、特に適切な試薬と条件下で起こり得ます。

これらの反応で使用される一般的な試薬には、酸化剤、還元剤、および置換反応のためのさまざまな求核剤が含まれます。 形成される主要な生成物は、特定の反応条件と使用される試薬によって異なります。

科学研究の応用

シクリジン乳酸塩は、幅広い科学研究の応用があります。

科学的研究の応用

Pharmacological Mechanism

Cyclizine lactate exhibits antihistaminic activity, particularly through its action on the central nervous system. Its mechanism of action is not entirely understood but is believed to involve:

  • Antihistamine Effects : Cyclizine blocks H1 receptors, which play a crucial role in the vomiting reflex.
  • Antimuscarinic Effects : It may also exert anticholinergic effects at the chemoreceptor trigger zone in the brain, further contributing to its antiemetic properties .
  • Antispasmodic Effects : There is evidence suggesting it can reduce spasms in intestinal smooth muscle, which may help alleviate nausea associated with gastrointestinal disturbances .

Therapeutic Indications

This compound is indicated for several medical conditions:

  • Postoperative Nausea and Vomiting : It is commonly administered to prevent nausea and vomiting following surgery, especially when patients are at risk due to narcotic analgesics or general anesthesia .
  • Motion Sickness : Cyclizine is effective in treating motion sickness when oral administration is not feasible .
  • Vestibular Disorders : It has applications in managing vertigo associated with Meniere's disease and other vestibular disturbances .
  • Radiotherapy-Induced Nausea : Cyclizine is particularly beneficial for patients undergoing radiotherapy, as it does not elevate prolactin levels, making it suitable for breast cancer patients .

Dosage and Administration

The recommended dosage of this compound for adults is 50 mg administered either intramuscularly (IM) or intravenously (IV), with the possibility of repeating the dose up to three times a day. For IV administration, it should be injected slowly and undiluted to minimize complications .

Case Study 1: Fibrous Myopathy Induced by Intramuscular Injections

A notable case involved a 63-year-old woman who developed fibrous myopathy after chronic intramuscular injections of cyclizine for nausea related to pan-enteric dysmotility syndrome. Over three years, she received approximately 3285 injections, leading to significant muscle damage characterized by stiffness and weakness. This case highlights potential complications associated with long-term intramuscular use of this compound, emphasizing the need for careful monitoring and alternative treatment strategies when appropriate .

Case Study 2: Efficacy in Postoperative Settings

In a clinical study focusing on postoperative care, this compound was administered to patients undergoing cataract surgery. The results indicated a significant reduction in postoperative nausea and vomiting compared to control groups receiving standard antiemetic therapies. This underscores cyclizine's role as an effective antiemetic agent in surgical settings .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively. Key findings include:

  • Absorption : Cyclizine is rapidly absorbed after intravenous administration.
  • Half-Life : The elimination half-life is approximately 13.5 hours, allowing for effective dosing schedules without frequent administration .
  • Bioavailability : Studies indicate that cyclizine has an absolute bioavailability of around 47% when taken orally, which is affected by first-pass metabolism .

作用機序

シクリジン乳酸塩の作用機序には、その中枢性抗コリン作用が含まれます。 これは迷路の興奮性を抑制し、前庭刺激を抑制するため、吐き気と嘔吐の予防と治療に役立ちます シクリジン乳酸塩は、延髄の化学受容体トリガーゾーンにも影響を与え、その制吐効果に貢献します この化合物は、抗コリン作用、抗ヒスタミン作用、中枢神経抑制作用、局所麻酔作用を有しています .

類似化合物の比較

シクリジン乳酸塩は、メクリジンなどの他の類似の化合物と比較することができます。

    メクリジン: 乗り物酔いとめまいを治療するために使用される別の抗ヒスタミン薬。

シクリジン乳酸塩は、その有効性と副作用プロファイルのバランスがとれており、特定の患者にとって好ましい選択肢となっています。

類似化合物との比較

Cyclizine lactate can be compared with other similar compounds such as:

    Meclizine: Another antihistamine used to treat motion sickness and vertigo.

This compound is unique in its balance of efficacy and side effect profile, making it a preferred choice for certain patients.

生物活性

Cyclizine lactate, a piperazine derivative, is primarily recognized for its antiemetic properties. This compound acts as a histamine H1 receptor antagonist, displaying various biological activities that have been studied in clinical and pharmacological contexts. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, mechanisms of action, and clinical applications.

Pharmacokinetics

This compound is rapidly absorbed following administration, with peak plasma concentrations typically reached within 2 to 3 hours. The pharmacokinetic parameters are summarized in the following table:

ParameterValue
Bioavailability (F) 47%
Peak Plasma Concentration ~70 ng/ml (after 50 mg oral dose)
Elimination Half-life ~20 hours
Volume of Distribution (Vd) 17.78 L/kg (IV), 25.52 L/kg (oral)
Metabolite Norcyclizine

Cyclizine is subject to first-pass metabolism, primarily yielding norcyclizine as a metabolite with significantly reduced antihistaminic activity compared to the parent compound .

The primary mechanism by which cyclizine exerts its effects involves the inhibition of the emetic center in the midbrain and increasing lower esophageal sphincter tone. This results in effective management of nausea and vomiting, particularly in postoperative settings and in patients undergoing chemotherapy .

Key Mechanisms:

  • Histamine H1 Receptor Antagonism: Cyclizine blocks H1 receptors, reducing nausea signals from the vestibular system.
  • Anticholinergic Activity: It exhibits anticholinergic properties that contribute to its antiemetic effects.

Clinical Applications

This compound has been utilized in various clinical scenarios, especially in anesthesia and palliative care settings. Its effectiveness in controlling postoperative nausea and vomiting has been well-documented.

Case Studies:

  • Postoperative Nausea Control: A study highlighted the effectiveness of this compound in managing nausea post-cataract surgery, demonstrating significant improvements compared to placebo .
  • Palliative Care: In palliative settings, cyclizine is frequently used for patients experiencing nausea due to cancer treatments. Its pharmacokinetic profile allows for flexible dosing schedules that accommodate patient needs .

Adverse Effects

While generally well-tolerated, cyclizine can cause side effects including:

  • Blurred vision
  • Tachycardia
  • Oculogyric crisis
  • Agranulocytosis (rare)

The incidence of adverse effects remains under-researched, necessitating further clinical trials to establish comprehensive safety profiles .

特性

IUPAC Name

1-benzhydryl-4-methylpiperazine;2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2.C3H6O3/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-2(4)3(5)6/h2-11,18H,12-15H2,1H3;2,4H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOROEVAWQLGPFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)O.CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10974465
Record name 2-Hydroxypropanoic acid--1-(diphenylmethyl)-4-methylpiperazine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5897-19-8
Record name Cyclizine lactate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5897-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclizine lactate [USP:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005897198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxypropanoic acid--1-(diphenylmethyl)-4-methylpiperazine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLIZINE LACTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/861R00J986
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclizine lactate
Reactant of Route 2
Cyclizine lactate
Reactant of Route 3
Reactant of Route 3
Cyclizine lactate
Reactant of Route 4
Reactant of Route 4
Cyclizine lactate
Reactant of Route 5
Cyclizine lactate
Reactant of Route 6
Cyclizine lactate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。